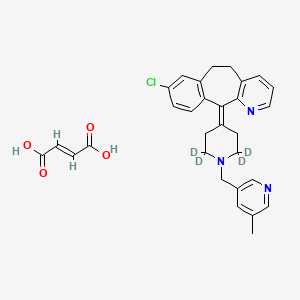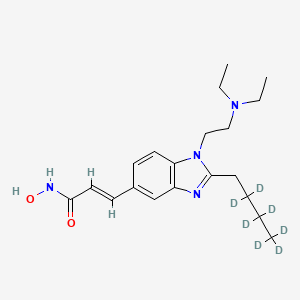
Pracinostat-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pracinostat-d7 is a deuterated form of Pracinostat, a potent histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an open chromatin structure and transcriptional activation. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pracinostat, as the deuterium atoms can provide more detailed insights into the compound’s behavior in biological systems .
作用機序
Target of Action
Pracinostat-d7, like its parent compound Pracinostat, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . They are potential targets for tumor treatment .
Mode of Action
this compound inhibits HDAC activity, which results in the accumulation of acetyl groups on the histone lysine residues . This leads to an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Biochemical Pathways
this compound affects multiple biochemical pathways. It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells . Additionally, this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Pharmacokinetics
this compound, similar to Pracinostat, has superior pharmaceutical, metabolic, and pharmacokinetic properties . The oral bioavailability in mice is 34% .
Result of Action
this compound has significant anti-tumor effects. These effects occur in a time- and concentration-dependent manner .
生化学分析
Biochemical Properties
Pracinostat-d7, like Pracinostat, selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, inhibiting their activity, which leads to the accumulation of acetylated histones . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits proliferation and induces apoptosis in human glioma cell lines . It also inhibits migration and invasion in these cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have time- and concentration-dependent effects on human glioma cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In preclinical animal models, this compound has demonstrated excellent anti-tumor activity with dose-proportional pharmacodynamic effects
Metabolic Pathways
It is known that this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Transport and Distribution
It is known that this compound accumulates in tumor cells .
Subcellular Localization
Given its mechanism of action as an HDAC inhibitor, it is likely that it is localized to the nucleus where it can exert its effects on histone acetylation and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pracinostat-d7 involves the incorporation of deuterium atoms into the Pracinostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of the benzimidazole ring and the attachment of the N-hydroxyacrylamide group .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents in industrial settings may also require specialized equipment and safety protocols .
化学反応の分析
Types of Reactions: Pracinostat-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield fully reduced forms of this compound .
科学的研究の応用
Pracinostat-d7 has a wide range of applications in scientific research, including:
Chemistry: Used to study the detailed reaction mechanisms and pathways of Pracinostat.
Biology: Helps in understanding the biological interactions and metabolic pathways of Pracinostat.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to improve the efficacy and safety of Pracinostat as a therapeutic agent.
Industry: Employed in the development of new histone deacetylase inhibitors and other related compounds .
類似化合物との比較
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Belinostat: A hydroxamate-based histone deacetylase inhibitor with applications in cancer therapy.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma
Uniqueness of Pracinostat-d7: this compound is unique due to the incorporation of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, allowing researchers to better understand the metabolism and distribution of Pracinostat .
特性
IUPAC Name |
(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-YBXIAPOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
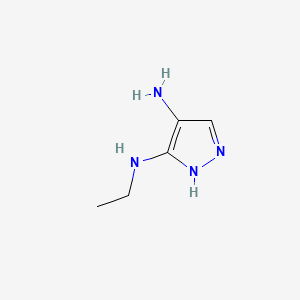
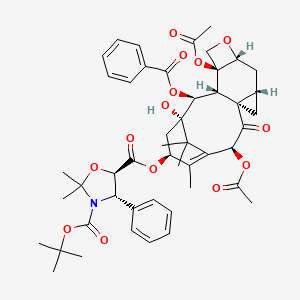
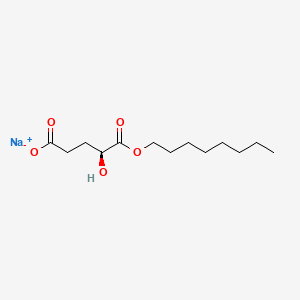
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)

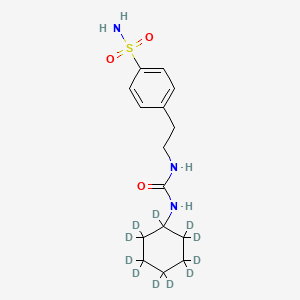
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
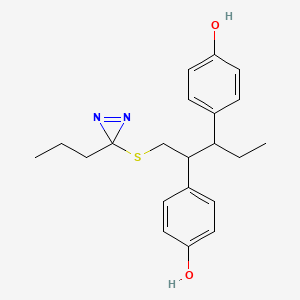
![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
